molecular formula C15H12ClN3O B582751 7-Aminoclonazepam-d4 CAS No. 1215070-96-4

7-Aminoclonazepam-d4

Cat. No.: B582751
CAS No.: 1215070-96-4
M. Wt: 289.755
InChI Key: HEFRPWRJTGLSSV-RHQRLBAQSA-N
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Description

7-Aminoclonazepam-d4 is a deuterated analog of 7-aminoclonazepam, which is a major metabolite of clonazepam. Clonazepam is a potent, long-acting benzodiazepine commonly used for its anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling in this compound makes it particularly useful as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of 7-aminoclonazepam in biological samples .

Biochemical Analysis

Biochemical Properties

7-Aminoclonazepam-d4, like its non-deuterated counterpart, is structurally categorized as a benzodiazepine . Benzodiazepines are known to interact with gamma-aminobutyric acid (GABA) receptors in the nervous system

Cellular Effects

It is known that benzodiazepines, including 7-Aminoclonazepam, can influence cell function by modulating the activity of GABA receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of other benzodiazepines. Benzodiazepines bind to GABA receptors, enhancing the inhibitory effects of GABA in the nervous system . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Temporal Effects in Laboratory Settings

It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have plasma levels that correlate linearly with changes in dose, indicating first-order elimination kinetics .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have been studied in humans and show a linear correlation between changes in dose and resulting plasma levels .

Metabolic Pathways

This compound is a metabolite of clonazepam, which is primarily metabolized by reduction of the nitro group to form 7-aminoclonazepam

Transport and Distribution

It is known that benzodiazepines are lipophilic and can readily cross cell membranes .

Subcellular Localization

Given that benzodiazepines are known to interact with GABA receptors, which are located in the cell membrane, it is likely that this compound would also be found in this location .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoclonazepam-d4 typically involves the deuteration of 7-aminoclonazepam. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoclonazepam-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in research and forensic applications where precise measurement of drug levels is critical .

Properties

IUPAC Name

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRPWRJTGLSSV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043046
Record name 7-Aminoclonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125070-96-4
Record name 7-Aminoclonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125070-96-4
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